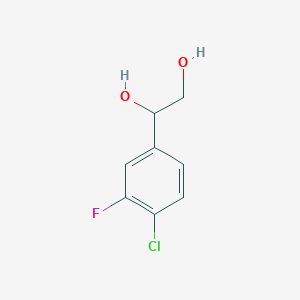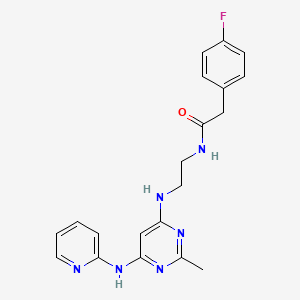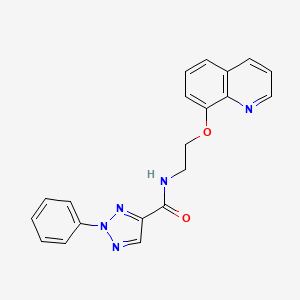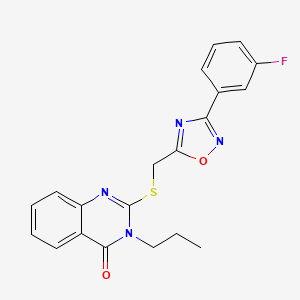
m-PEG11-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG11-acid, also known as methoxy polyethylene glycol 11-acid, is a linear, monodisperse, and hydrophilic polymer. It features an 11-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid group. This compound is widely used in pharmaceutical research and development for the PEGylation of biomolecules, which can improve their biocompatibility, solubility, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the reactions are carried out under controlled temperature and pressure to ensure the desired molecular weight and purity .
Industrial Production Methods
In industrial settings, the production of m-PEG11-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with a carboxylic acid group through a series of chemical reactions. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG11-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Coupling Reactions: It can be used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Common Reagents and Conditions
Common reagents used in these reactions include:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another reagent for amide bond formation.
Alcohols: Used in esterification reactions.
Major Products Formed
The major products formed from these reactions include PEGylated biomolecules, esters, and various conjugates used in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
m-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the PEGylation of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in the development of drug delivery systems, including ADCs and PROTACs, to improve the efficacy and targeting of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and personal care items, to enhance their properties
Wirkmechanismus
The mechanism of action of m-PEG11-acid involves its ability to form stable covalent bonds with biomolecules through its terminal carboxylic acid group. This PEGylation process can improve the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream. Additionally, this compound can be used as a linker in ADCs and PROTACs, where it facilitates the targeted delivery and degradation of specific proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG12-acid: Similar to m-PEG11-acid but with a 12-unit PEG chain.
m-PEG10-acid: Similar to this compound but with a 10-unit PEG chain.
m-PEG8-acid: Similar to this compound but with an 8-unit PEG chain.
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between solubility and stability for various applications. Its 11-unit PEG chain offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of biomedical and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-24(25)26/h2-23H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVAOVFCQZNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)

![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)


![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)




